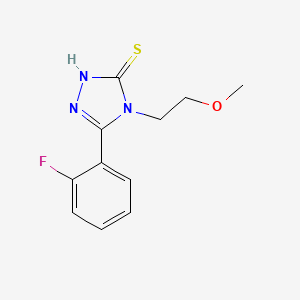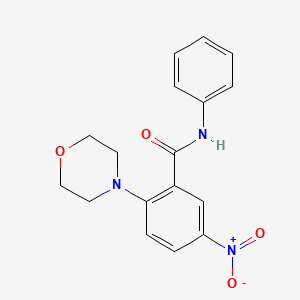
5-(2-fluorophenyl)-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Vue d'ensemble
Description
5-(2-fluorophenyl)-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas, including medicine and agriculture. This compound belongs to the class of triazole derivatives and has a unique chemical structure that makes it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 5-(2-fluorophenyl)-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease, it has been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-fluorophenyl)-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione vary depending on the specific application and dosage. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth, and inhibit the PI3K/Akt/mTOR signaling pathway. In Alzheimer's disease, it has been shown to improve cognitive function and inhibit acetylcholinesterase activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-fluorophenyl)-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments include its unique chemical structure, high yield of synthesis, and potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are several future directions for the investigation of 5-(2-fluorophenyl)-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. In medicine, further investigation into its potential as an anti-cancer agent and treatment for Alzheimer's disease is needed. Additionally, its potential as a pesticide and herbicide in agriculture should be explored. Further research is also needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
The unique chemical structure of 5-(2-fluorophenyl)-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has made it a promising candidate for scientific research in various fields. In medicine, this compound has shown potential as an anti-cancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. Additionally, it has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3OS/c1-16-7-6-15-10(13-14-11(15)17)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJDECPUMZGNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(1,3-benzothiazol-2-ylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B4081657.png)
![4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B4081662.png)

![4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B4081677.png)
![2-chloro-N-{1-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4081691.png)

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4081700.png)
![N-{1-[5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4081710.png)
![methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B4081716.png)
![2-chloro-N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4081724.png)
![6-amino-3-(4-ethoxyphenyl)-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081731.png)
![N-(4-chlorobenzyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4081747.png)
![2-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl butyrate](/img/structure/B4081756.png)
